molecular formula C5H12ClNO4 B2970637 Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride CAS No. 2060042-23-9

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Cat. No.: B2970637
CAS No.: 2060042-23-9
M. Wt: 185.6
InChI Key: KVZJQKFHYCVHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminooxy group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-methoxypropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso compounds.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxyamino)-3-methoxypropanoate
  • Methyl 2-(aminooxy)-3-ethoxypropanoate
  • Methyl 2-(aminooxy)-3-methylpropanoate

Uniqueness

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.

Properties

IUPAC Name

methyl 2-aminooxy-3-methoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJQKFHYCVHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.